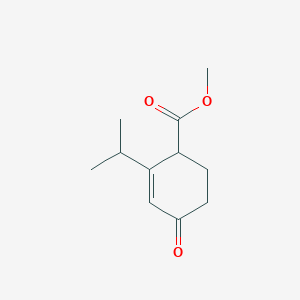
methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate
Cat. No. B8683135
M. Wt: 196.24 g/mol
InChI Key: DTOLGYNQFOOMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08759366B2
Procedure details


Methyl isobutyryl acetate (7.20 g, 49.9 mmol) and sodium methoxide (0.896 g, 4.14 mmol) were cooled to 0° C. Methyl vinyl ketone (4.12 ml, 49.9 mmol) was added dropwise, and the solution was allowed to warm to rt and stirred 1 h at that temperature. Acetic acid (0.249 ml, 4.34 mmol) was added, followed by a mixture of MeOH (6.75 ml):Water (750 μL), and finally a solution of pyrrolidine (0.349 ml, 4.21 mmol) in acetic acid (0.309 ml, 5.39 mmol). The resultant solution was heated to reflux (115° C.) for 2 h. The reaction was allowed to cool to room temperature and then diluted with Et2O and water. The layers were separated and the aqueous portion extracted again with Et2O (1×). The combined organic layers were dried over Na2SO4 and concentrated in vacuo to afford methyl 4-oxo-2-(propan-2-yl)cyclohex-2-ene-1-carboxylate (5.11 g, 52%) as a yellow oil, which was used in the subsequent step without further purification.



Name
sodium methoxide
Quantity
0.896 g
Type
reactant
Reaction Step Three





[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight



Yield
52%
Identifiers


|
REACTION_CXSMILES
|
CC[C:3]([O:5][C:6]([CH:8]([CH3:10])[CH3:9])=[O:7])=O.C[O-].[Na+].[CH:14]([C:16]([CH3:18])=[O:17])=C.C(O)(=O)C.N1C[CH2:26][CH2:25][CH2:24]1>CCOCC.O.CO>[O:17]=[C:16]1[CH2:18][CH2:9][CH:8]([C:6]([O:5][CH3:3])=[O:7])[C:10]([CH:25]([CH3:26])[CH3:24])=[CH:14]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
750 μL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
6.75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CCC(=O)OC(=O)C(C)C
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0.896 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
4.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0.249 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0.349 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
Step Seven
|
Name
|
|
|
Quantity
|
0.309 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Eight
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred 1 h at that temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux (115° C.) for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous portion extracted again with Et2O (1×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C=C(C(CC1)C(=O)OC)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.11 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 618.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
